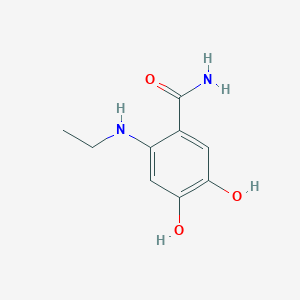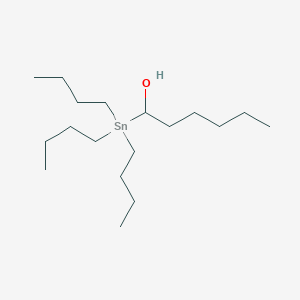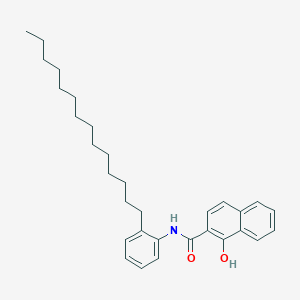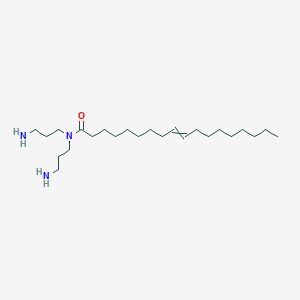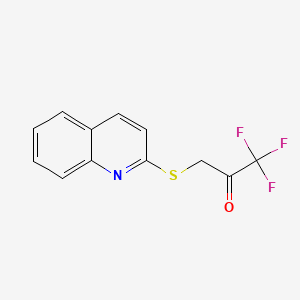![molecular formula C10H16O2 B14284614 1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene CAS No. 133961-14-5](/img/structure/B14284614.png)
1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene is a chemical compound with a unique spirocyclic structure. This compound is characterized by its two oxygen atoms forming a dioxaspiro ring, which is fused with an octane ring. The presence of ethyl and dimethyl groups further adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate diols with ketones in the presence of acid catalysts. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The compound may also interact with cellular membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
4,8-Dioxaspiro[2.5]oct-1-ene: Similar in structure but lacks the ethyl and dimethyl groups.
6,6-Dimethyl-4,8-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile: Contains additional nitrile groups, leading to different chemical properties.
Uniqueness: 1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of ethyl and dimethyl groups enhances its solubility and stability compared to similar compounds.
Propiedades
Número CAS |
133961-14-5 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene |
InChI |
InChI=1S/C10H16O2/c1-4-8-5-10(8)11-6-9(2,3)7-12-10/h5H,4,6-7H2,1-3H3 |
Clave InChI |
HEZQTIYZCKPYRC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC12OCC(CO2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


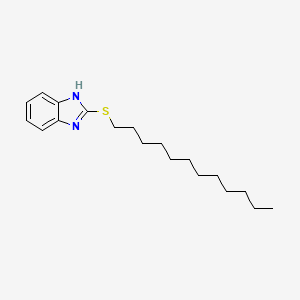
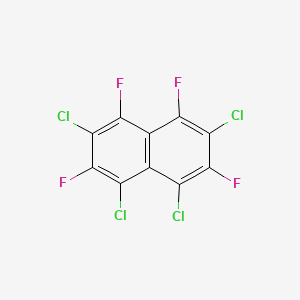
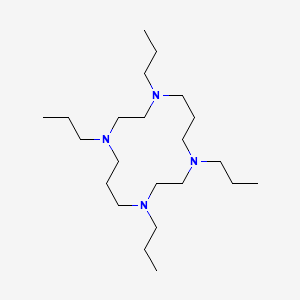
![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
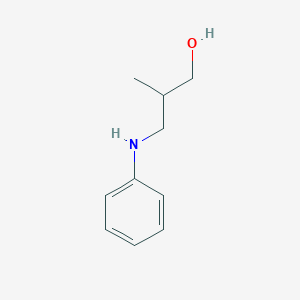
![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
